2-(2-ethylphenoxy)-N-(4-methyl-2-nitrophenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-ethylphenoxy)-N-(4-methyl-2-nitrophenyl)acetamide is an organic compound that belongs to the class of acetamides This compound is characterized by the presence of an ethylphenoxy group and a nitrophenyl group attached to an acetamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-ethylphenoxy)-N-(4-methyl-2-nitrophenyl)acetamide typically involves the following steps:
Formation of 2-ethylphenol: This can be achieved through the alkylation of phenol with ethyl bromide in the presence of a base such as potassium carbonate.
Synthesis of 2-ethylphenoxyacetic acid: The 2-ethylphenol is then reacted with chloroacetic acid in the presence of a base to form 2-ethylphenoxyacetic acid.
Formation of 4-methyl-2-nitroaniline: This involves the nitration of 4-methylaniline using a mixture of concentrated sulfuric acid and nitric acid.
Coupling Reaction: Finally, the 2-ethylphenoxyacetic acid is coupled with 4-methyl-2-nitroaniline in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form this compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
2-(2-ethylphenoxy)-N-(4-methyl-2-nitrophenyl)acetamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The ethyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Oxidation: The phenoxy group can be oxidized to form phenolic derivatives using oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Alkyl halides in the presence of a base.
Oxidation: Potassium permanganate in an acidic medium.
Major Products
Reduction: Formation of 2-(2-ethylphenoxy)-N-(4-methyl-2-aminophenyl)acetamide.
Substitution: Formation of various substituted derivatives depending on the substituent used.
Oxidation: Formation of phenolic derivatives.
Scientific Research Applications
2-(2-ethylphenoxy)-N-(4-methyl-2-nitrophenyl)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly as a lead compound for designing new pharmaceuticals.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(2-ethylphenoxy)-N-(4-methyl-2-nitrophenyl)acetamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form an amine, which can then interact with various biological targets, potentially inhibiting enzymes or receptors involved in disease processes. The phenoxy group may also contribute to its activity by enhancing its binding affinity to these targets.
Comparison with Similar Compounds
Similar Compounds
2-(2-ethylphenoxy)-N-(4-methylphenyl)acetamide: Lacks the nitro group, which may result in different biological activities.
2-(2-ethylphenoxy)-N-(4-nitrophenyl)acetamide: Lacks the methyl group, which may affect its binding affinity and activity.
2-(2-ethylphenoxy)-N-(4-methyl-2-nitrophenyl)propionamide: Has a propionamide backbone instead of an acetamide, which may influence its chemical reactivity and biological properties.
Uniqueness
2-(2-ethylphenoxy)-N-(4-methyl-2-nitrophenyl)acetamide is unique due to the presence of both the ethylphenoxy and nitrophenyl groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
2-(2-ethylphenoxy)-N-(4-methyl-2-nitrophenyl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O4/c1-3-13-6-4-5-7-16(13)23-11-17(20)18-14-9-8-12(2)10-15(14)19(21)22/h4-10H,3,11H2,1-2H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRNCHDYFBIKBFF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1OCC(=O)NC2=C(C=C(C=C2)C)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50383133 |
Source
|
Record name | ST50196027 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50383133 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4158-20-7 |
Source
|
Record name | ST50196027 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50383133 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.